molecular formula C19H14N4O3 B5815358 methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate

methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate

Cat. No. B5815358
M. Wt: 346.3 g/mol
InChI Key: AXNBAGVOKKQQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate, also known as CEP-26401, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair mechanisms, and its inhibition has been shown to enhance the efficacy of cancer treatments such as chemotherapy and radiation therapy.

Mechanism of Action

Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate works by inhibiting the activity of PARP, an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP results in the accumulation of DNA damage, which can lead to cell death. In cancer cells, which have a higher rate of DNA damage due to their rapid proliferation, inhibition of PARP can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to inhibit PARP activity in tumor cells, resulting in increased DNA damage and cell death. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate in lab experiments is its specificity for PARP inhibition, which allows for a more targeted approach to studying the role of PARP in DNA repair mechanisms. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

For research on methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate include further preclinical studies to determine its efficacy against other types of cancer, as well as studies to determine its safety and tolerability in humans. Additionally, research on the use of this compound in combination with other cancer treatments, such as immunotherapy, may provide new avenues for cancer treatment. Finally, studies to identify biomarkers that can predict response to PARP inhibitors, including this compound, may help to identify patients who are most likely to benefit from this type of treatment.

Synthesis Methods

The synthesis of methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate involves several steps, including the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form ethyl 2-(2-amino-5,6-dicyano-1,4-benzoquinonyl)acetate. Finally, the ester group is hydrolyzed to form this compound.

Scientific Research Applications

Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. This compound has been shown to be effective in preclinical studies against several types of cancer, including breast, ovarian, and lung cancer.

properties

IUPAC Name

methyl 2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-26-18(25)13-7-3-5-9-15(13)20-16-10-11-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBAGVOKKQQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC3=NC4=CC=CC=C4C(=O)N3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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